molecular formula C20H23N5O2 B12244022 2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12244022
M. Wt: 365.4 g/mol
InChI Key: CAVHOXUOJZJQDW-UHFFFAOYSA-N
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Description

2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the formation of the oxazole ring, which can be achieved through the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The subsequent steps involve the construction of the pyrrolo[3,4-c]pyrrole and benzodiazole rings, which are integrated through a series of cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to modify the oxidation state of the nitrogen atoms in the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can lead to partially or fully reduced heterocyclic systems.

Scientific Research Applications

2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole lies in its combination of three distinct heterocyclic structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C20H23N5O2/c1-12-18(13(2)27-22-12)19(26)24-8-14-10-25(11-15(14)9-24)20-21-16-6-4-5-7-17(16)23(20)3/h4-7,14-15H,8-11H2,1-3H3

InChI Key

CAVHOXUOJZJQDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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